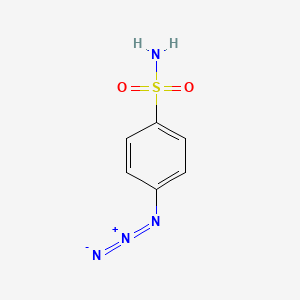

4-Azidobenzenesulfonamide

Description

Properties

IUPAC Name |

4-azidobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c7-10-9-5-1-3-6(4-2-5)13(8,11)12/h1-4H,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEFHQIOSJWWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36326-86-0 | |

| Record name | NSC80928 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-azidobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Azidobenzenesulfonamide: A Technical Guide to its Discovery, Synthesis, and Applications

Introduction

4-Azidobenzenesulfonamide is a versatile chemical compound that has garnered significant attention in the fields of medicinal chemistry and chemical biology. Its unique structure, featuring both a sulfonamide group and a photoreactive azide (B81097) moiety, allows it to serve as a valuable tool for a variety of scientific applications. This technical guide provides an in-depth overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is an organic compound with the molecular formula C6H6N4O2S.[1] A summary of its key physicochemical and spectral properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 198.21 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 36326-86-0 | [2] |

| Molecular Formula | C6H6N4O2S | [1][2] |

| Appearance | Solid (form may vary) | |

| ¹H NMR | Aromatic protons typically observed in the range of δ 7.5–8.0 ppm. | [1] |

| IR Spectroscopy | Characteristic asymmetric stretching of the azide (N₃) group is observed around 2100 cm⁻¹. | [1] |

| High-Resolution Mass Spectrometry (HRMS) | The protonated molecular ion ([M+H]⁺) is expected at m/z 199.08. | [1] |

Discovery and History

Synthesis

The most common and well-established method for the synthesis of this compound begins with the commercially available precursor, 4-aminobenzenesulfonamide (sulfanilamide). The synthesis proceeds via a two-step diazotization and azidation reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Aminobenzenesulfonamide

-

6M Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sodium Azide (NaN₃)

-

Ice

-

Distilled water

-

Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)

Procedure:

-

Diazotization:

-

Dissolve 4-aminobenzenesulfonamide in 6M hydrochloric acid in a beaker.

-

Cool the solution to 0–5 °C using an ice bath and maintain this temperature with continuous stirring.[1]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. The molar ratio of 4-aminobenzenesulfonamide to sodium nitrite should be approximately 1:1.[1]

-

The formation of the diazonium salt intermediate is typically rapid. The low temperature is crucial to prevent the decomposition of this unstable intermediate.[1]

-

-

Azidation:

-

In a separate flask, prepare a solution of sodium azide in distilled water.

-

Slowly add the freshly prepared, cold diazonium salt solution to the sodium azide solution with vigorous stirring. Maintain the temperature of the reaction mixture below 5 °C.

-

A precipitate of this compound will form.

-

Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold distilled water to remove any unreacted salts.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

-

Dry the purified this compound under vacuum.

-

Characterization:

-

The final product should be characterized by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[1]

Key Applications

This compound has emerged as a critical tool in several areas of chemical and biological research.

Carbonic Anhydrase Inhibition

The sulfonamide group of this compound serves as a zinc-binding group (ZBG), enabling it to target and inhibit carbonic anhydrases (CAs).[1] CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[1]

The azide group provides a convenient handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This allows for the facile synthesis of a diverse library of 1,2,3-triazole-containing carbonic anhydrase inhibitors. By attaching different alkyne-containing fragments, researchers can systematically explore structure-activity relationships and develop potent and isoform-selective inhibitors for specific human carbonic anhydrases, such as the tumor-associated isoform CA IX.[1]

Photoaffinity Labeling

The aryl azide moiety of this compound is photochemically active. Upon exposure to ultraviolet (UV) light, it undergoes photolysis to form a highly reactive nitrene intermediate.[1] This nitrene can then form a covalent bond with nearby molecules, including amino acid residues within the binding site of a target protein. This process, known as photoaffinity labeling, is a powerful technique for identifying and characterizing ligand-protein interactions.[1]

Experimental Workflow for Photoaffinity Labeling:

-

Incubation: The photoaffinity probe (a molecule containing the this compound warhead) is incubated with the biological sample (e.g., cell lysate, purified protein).

-

UV Irradiation: The mixture is exposed to UV light of a specific wavelength to activate the azide group and generate the reactive nitrene.

-

Covalent Labeling: The nitrene intermediate covalently crosslinks to the target protein at or near the binding site.

-

Analysis: The labeled protein can then be identified and the site of covalent modification can be mapped using techniques such as mass spectrometry.

This approach allows for the direct identification of the binding partners of a small molecule within a complex biological system.

Other Applications

Beyond these primary roles, this compound and its derivatives are utilized in:

-

Materials Science: For the synthesis of photoresponsive polymers and materials.[1]

-

Dye and Pigment Synthesis: As a precursor in the chemical industry.[1]

-

Intermediate in Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of impurities for analytical standards, such as for the drug Celecoxib.

Conclusion

This compound is a compound of significant interest due to its dual functionality. The sulfonamide group provides a well-characterized pharmacophore for targeting metalloenzymes like carbonic anhydrases, while the azide group offers a versatile handle for both "click chemistry" modifications and photoaffinity labeling studies. This unique combination of properties has established this compound as a valuable building block in drug discovery and a powerful tool for elucidating biological interactions. As research in these areas continues to advance, the utility and applications of this compound are likely to expand further.

References

Synthesis of 4-Azidobenzenesulfonamide: A Technical Guide for Drug Development Professionals

An in-depth guide to the synthesis of 4-azidobenzenesulfonamide from 4-aminobenzenesulfonamide, outlining the chemical pathway, experimental protocols, and key quantitative data for researchers and scientists in drug development.

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in medicinal chemistry and chemical biology. The primary synthetic route involves a two-step, one-pot diazotization-azidation reaction starting from the readily available 4-aminobenzenesulfonamide (sulfanilamide). This compound's azide (B81097) functionality makes it a versatile building block, particularly for "click chemistry" applications in the development of novel therapeutic agents.[1]

Core Synthesis Pathway

The conversion of 4-aminobenzenesulfonamide to this compound is achieved through two principal chemical transformations:

-

Diazotization: The primary aromatic amine group of 4-aminobenzenesulfonamide is converted into a reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures using a nitrite (B80452) source, such as sodium nitrite.

-

Azidation: The in situ generated diazonium salt is then treated with an azide source, most commonly sodium azide, which displaces the diazonium group to form the final aryl azide product.

This method is a variation of the Sandmeyer reaction and is widely applicable for the synthesis of various aryl azides from their corresponding anilines.

Figure 1: Chemical pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Aminobenzenesulfonamide (Sulfanilamide) | |

| Molecular Formula (Product) | C₆H₆N₄O₂S | [2] |

| Molecular Weight (Product) | 198.21 g/mol | [2] |

| Reported Yield | 93% | [1] |

| Purity | High (further purification may be required) | |

| HRMS ([M+H]⁺) | m/z 199.08 | [1] |

Experimental Protocols

The following protocols are based on established methodologies for diazotization and azidation reactions.

Materials and Reagents

-

4-Aminobenzenesulfonamide

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Ethyl Acetate (B1210297)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

-

Ice

Experimental Workflow

Figure 2: General experimental workflow for the synthesis of this compound.

Step 1: Diazotization of 4-Aminobenzenesulfonamide

-

In a round-bottom flask, dissolve 4-aminobenzenesulfonamide (1.0 equivalent) in 6 M hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the internal temperature is maintained below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the in situ generated 4-sulfonamidobenzenediazonium chloride and should be used immediately in the next step.

Step 2: Azidation of the Diazonium Salt

-

In a separate beaker, dissolve sodium azide (1.0-1.2 equivalents) in deionized water.

-

Slowly add the sodium azide solution to the cold diazonium salt solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Workup and Purification

-

Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography to yield the pure compound.

Biological Significance and Applications

This compound serves as a crucial building block in medicinal chemistry. Its azide group allows for facile covalent modification through "click chemistry," enabling its conjugation to other molecules of interest.[1] This compound has shown potential as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in bacterial folate synthesis, making it a candidate for the development of new antibiotics.[1] Furthermore, it has demonstrated inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors, suggesting its potential in oncology research.[1] The ability to readily synthesize this compound provides researchers with a valuable tool for developing novel probes and therapeutic agents.

References

Navigating the Solubility Landscape of 4-Azidobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-azidobenzenesulfonamide, a critical building block in medicinal chemistry and drug development. While quantitative solubility data for this compound is not extensively available in public literature, this guide summarizes its qualitative solubility characteristics, provides detailed experimental protocols for its determination, and illustrates its application in the synthesis of bioactive molecules.

Core Concepts: Understanding the Solubility of this compound

This compound (CAS 36326-86-0) is a versatile intermediate, notably used as a precursor for carbonic anhydrase inhibitors through "click chemistry"[1][2][3]. However, its practical application is often hampered by what is described as "solubility challenges"[4]. An understanding of its solubility profile is paramount for its effective use in synthesis, purification, and formulation.

Based on available information and the general behavior of related sulfonamides, the solubility of this compound can be qualitatively summarized as follows:

-

Aqueous Solubility: Like many sulfonamides, this compound is expected to have low solubility in water.

-

Organic Solvents: It is reported to have poor solubility in tert-butyl alcohol[4]. For practical applications such as click chemistry, mixtures of organic solvents and water, for instance, acetone/water, are utilized, suggesting a degree of solubility in such systems[4]. In comparison, the related compound 4-methylbenzenesulfonamide is noted for its enhanced solubility in organic solvents, highlighting the solubility limitations of the azido-substituted analogue[4].

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Water | e.g., 25 | e.g., Shake-Flask with HPLC | ||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask with HPLC | ||

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask with HPLC | ||

| e.g., DMSO | e.g., 25 | e.g., Shake-Flask with HPLC | ||

| e.g., Acetone/Water (1:1) | e.g., 25 | e.g., Shake-Flask with HPLC |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is crucial for any research and development endeavor. The following are detailed methodologies that can be employed to quantitatively determine the solubility of this compound.

Saturation Shake-Flask Method

This is the most reliable and widely used method for determining equilibrium solubility[5][6].

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Agitate the mixture at a constant and controlled temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE syringe filter with a pore size of 0.22 µm). It is critical to maintain the temperature during this step to prevent any change in solubility.

-

Quantification: Determine the concentration of this compound in the clear, saturated solution using a validated analytical method.

Analytical Quantification Methods

a. High-Performance Liquid Chromatography (HPLC)

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Dilute the saturated solution obtained from the shake-flask method with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Concentration Determination: Inject the diluted sample into the HPLC system and determine its concentration by comparing its peak area to the calibration curve. The original solubility is then calculated by taking the dilution factor into account.

b. UV-Vis Spectrophotometry

This method is applicable if this compound has a distinct chromophore that absorbs in the UV-Vis spectrum.

-

Determination of λmax: Scan a dilute solution of this compound across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

-

Calibration Curve (Beer-Lambert Law): Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax to construct a calibration curve.

-

Sample Analysis: Appropriately dilute the saturated solution to ensure the absorbance reading is within the linear range of the calibration curve.

-

Concentration Calculation: Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve. The original solubility is then determined by considering the dilution factor.

Visualization of Synthetic Application and Experimental Workflow

Synthesis of Carbonic Anhydrase Inhibitors

This compound serves as a key building block for synthesizing carbonic anhydrase inhibitors via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". The following diagram illustrates this general synthetic pathway.

Caption: Synthetic pathway for carbonic anhydrase inhibitors.

Experimental Workflow for Solubility Determination

The logical flow of the recommended saturation shake-flask method coupled with HPLC analysis for determining the solubility of this compound is depicted in the following diagram.

References

- 1. scilit.com [scilit.com]

- 2. mdpi.com [mdpi.com]

- 3. Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Computational Studies | MDPI [mdpi.com]

- 4. This compound|CAS 36326-86-0 [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of 4-Azidobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-azidobenzenesulfonamide. The information presented is crucial for the structural elucidation and characterization of this important chemical intermediate in pharmaceutical research and development.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The aromatic region of the ¹H NMR spectrum is of primary interest for structural confirmation.

While specific, publicly available high-resolution spectra with full experimental details for this compound are not readily found in generalized databases, analytical characterization of the compound confirms the aromatic proton environments are typically observed in the range of δ 7.5–8.0 ppm.[1] For precise analysis, the expected signals are two doublets in the aromatic region, corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene (B151609) ring, and a broad singlet for the sulfonamide protons.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | d | 2H | H-2, H-6 (ortho to SO₂NH₂) |

| ~7.35 | d | 2H | H-3, H-5 (ortho to N₃) |

| ~7.50 | br s | 2H | SO₂NH₂ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and instrument frequency. The values presented are estimations based on typical spectra of similar compounds.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~144.0 | C-4 (ipso to N₃) |

| ~142.0 | C-1 (ipso to SO₂NH₂) |

| ~129.0 | C-2, C-6 |

| ~120.0 | C-3, C-5 |

Note: The chemical shifts for the carbon atoms are estimations and require experimental verification for precise assignment.

Experimental Protocols

A general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: DMSO-d₆.

-

Reference: The residual solvent peak of DMSO-d₆ (δн = 2.50 ppm, δc = 39.52 ppm) is typically used as an internal reference.[1]

-

Temperature: Standard probe temperature (e.g., 298 K).

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-32 (can be adjusted based on sample concentration).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range appropriate for aromatic compounds (e.g., 0-10 ppm).

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A standard carbon range (e.g., 0-200 ppm).

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectra to the residual solvent peak.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectral data of this compound.

This guide serves as a foundational resource for the NMR analysis of this compound. For definitive structural confirmation and publication purposes, it is imperative to acquire and interpret high-resolution, two-dimensional NMR data (e.g., COSY, HSQC, HMBC) and compare it with data from other analytical techniques such as mass spectrometry and infrared spectroscopy.

References

An In-depth Technical Guide to the Infrared Spectrum of 4-Azidobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-azidobenzenesulfonamide (C₆H₆N₄O₂S), a key building block in medicinal chemistry and chemical biology.[1] Understanding its spectral features is crucial for verifying its synthesis, assessing purity, and tracking its incorporation into larger molecules through reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[1]

Molecular Structure and Key Functional Groups

This compound is characterized by three primary functional groups, each producing distinct signals in the IR spectrum:

-

Aromatic Azide (B81097) (-N₃): Attached to the benzene (B151609) ring, this group is a powerful tool for bioconjugation.

-

Sulfonamide (-SO₂NH₂): A common pharmacophore, this group's vibrations include N-H and S=O stretches.

-

Para-disubstituted Benzene Ring: The aromatic core of the molecule.

The interplay of these groups defines the molecule's chemical reactivity and its unique spectral fingerprint.

Experimental Protocol: Acquiring the IR Spectrum

Infrared spectroscopy measures the interaction of infrared radiation with a sample, identifying chemical substances by their molecular vibrations.[2] A common and efficient method for analyzing solid samples like this compound is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[2][3]

Detailed Methodology for ATR-FTIR Spectroscopy:

-

Instrument Preparation: The instrument, typically a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal), is powered on and allowed to stabilize.[4][5]

-

Background Spectrum Acquisition: A background spectrum is collected with the clean, empty ATR crystal.[4] This critical step measures the ambient atmosphere (CO₂ and water vapor) and the instrument's intrinsic response, which is then subtracted from the sample spectrum.[4]

-

Sample Preparation and Application: A small amount of solid this compound powder (a few milligrams) is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]

-

Pressure Application: A pressure clamp or anvil is lowered onto the sample and tightened to ensure firm, uniform contact between the solid powder and the ATR crystal.[4][5] This maximizes the signal and produces a high-quality spectrum.

-

Sample Spectrum Collection: The sample spectrum is acquired. The instrument directs an infrared beam through the crystal, where it reflects internally.[4] At each reflection point, an "evanescent wave" penetrates a shallow depth into the sample, and specific frequencies are absorbed, corresponding to the vibrational energies of the molecule's functional groups.[4]

-

Data Processing and Cleaning: After data collection, the ATR crystal and pressure anvil are thoroughly cleaned, typically with a solvent-moistened wipe (e.g., isopropanol), to prevent cross-contamination.[5] The resulting spectrum is automatically background-corrected by the instrument's software.

Caption: A flowchart of the ATR-FTIR experimental procedure.

Interpretation of the IR Spectrum

The IR spectrum is typically plotted as absorbance or transmittance versus wavenumber (cm⁻¹). The key is to assign the observed absorption bands to the specific vibrational modes of the molecule's functional groups.

Summary of Characteristic Absorption Bands:

| Wavenumber Range (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3390 - 3230 | Strong | Sulfonamide (-SO₂NH₂) | N-H Asymmetric & Symmetric Stretching |

| 3100 - 3000 | Medium-Weak | Aromatic Ring | C-H Stretching |

| 2150 - 2100 | Very Strong, Sharp | Azide (-N₃) | N≡N Asymmetric Stretching |

| 1600 - 1475 | Medium-Weak | Aromatic Ring | C=C Stretching |

| 1370 - 1315 | Strong | Sulfonamide (-SO₂) | S=O Asymmetric Stretching |

| 1185 - 1145 | Strong | Sulfonamide (-SO₂) | S=O Symmetric Stretching |

| 925 - 900 | Medium | Sulfonamide (-S-N) | S-N Stretching |

| ~830 | Strong | Aromatic Ring | C-H Out-of-Plane Bending (para-subst.) |

Note: The precise positions of these bands can vary slightly due to the solid-state nature of the sample and intermolecular interactions.

Detailed Peak Analysis:

-

N-H Stretching (Sulfonamide): Primary sulfonamides typically show two distinct bands in the 3390-3230 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[6] The presence of these two bands is a clear indicator of the unsubstituted -NH₂ group.

-

Azide (N≡N) Asymmetric Stretching: The most prominent and diagnostically significant peak in the spectrum is the very strong, sharp absorption between 2150 and 2100 cm⁻¹.[7][8][9] This band is characteristic of the azide functional group's asymmetric stretch (νₐₛ N=N=N) and its presence is definitive proof of the azide's successful incorporation. Its high intensity and location in a relatively "quiet" region of the spectrum make it an excellent reporter group.[9]

-

S=O Stretching (Sulfonamide): The sulfonamide group is also characterized by two strong absorption bands corresponding to the S=O bond stretches. The asymmetric stretch appears at a higher frequency (1370-1315 cm⁻¹) while the symmetric stretch is found at a lower frequency (1185-1145 cm⁻¹).[6][10] The high intensity of these bands makes them easy to identify.

-

Aromatic Region: Absorptions related to the benzene ring are found in several places. Weak C-H stretching bands appear just above 3000 cm⁻¹.[11] In-ring C=C stretching vibrations give rise to medium-to-weak bands in the 1600-1475 cm⁻¹ range.[11] A strong band around 830 cm⁻¹ is characteristic of the C-H "out-of-plane" bending for a 1,4-disubstituted (para) benzene ring, confirming the substitution pattern.

Caption: A logical diagram illustrating the spectral interpretation process.

References

- 1. This compound|CAS 36326-86-0 [benchchem.com]

- 2. emeraldcloudlab.com [emeraldcloudlab.com]

- 3. gammadata.se [gammadata.se]

- 4. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. znaturforsch.com [znaturforsch.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Photoreactivity of 4-Azidobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidobenzenesulfonamide is a versatile chemical probe widely utilized in chemical biology and drug discovery. Its utility stems from the photoreactive azido (B1232118) group appended to a benzenesulfonamide (B165840) scaffold. The sulfonamide moiety can act as a recognition element, for instance, by targeting the active site of carbonic anhydrases, while the azido group serves as a latent reactive species that can be activated by ultraviolet (UV) light to form a covalent bond with nearby molecules. This process, known as photoaffinity labeling, allows for the identification and characterization of protein-ligand interactions, target validation, and the elucidation of binding sites. This guide provides a comprehensive overview of the core mechanism of this compound photoreactivity, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research.

Core Mechanism of Photoreactivity

The photoreactivity of this compound is centered on the photodecomposition of the aromatic azide (B81097) group upon exposure to UV radiation. This process generates a highly reactive and short-lived intermediate known as a nitrene.

Upon absorption of a photon, the azide moiety is excited to a singlet state, which then rapidly loses a molecule of nitrogen gas (N₂) to form a singlet nitrene. The singlet nitrene is a high-energy species with a vacant p-orbital and a lone pair of electrons in an sp² hybrid orbital. This electronic configuration makes it highly electrophilic and capable of undergoing a variety of reactions.

The singlet nitrene can undergo intersystem crossing (ISC) to form the more stable triplet nitrene, which has two unpaired electrons and behaves as a diradical. The spin state of the nitrene intermediate significantly influences its subsequent reactivity.

Key reaction steps:

-

Photoexcitation: this compound absorbs UV light, promoting the azide to an excited electronic state.

-

Nitrogen Extrusion: The excited azide rapidly eliminates a molecule of dinitrogen (N₂).

-

Nitrene Formation: A highly reactive 4-sulfonylphenylnitrene intermediate is formed in the singlet state.

-

Intersystem Crossing (ISC): The singlet nitrene can convert to the more stable triplet nitrene.

-

Covalent Modification: The nitrene intermediate reacts with nearby molecules, primarily through insertion into C-H and N-H bonds or addition to double bonds, to form stable covalent adducts.

Quantitative Data

Precise quantitative data for the photoreactivity of this compound is not extensively reported in the literature. However, data from analogous aryl azides can provide valuable estimates for experimental design.

| Parameter | Value (for analogous aryl azides) | Notes |

| UV Absorption Maximum (λmax) | ~250 - 280 nm | The λmax for 4-dodecylbenzenesulfonyl azide is in this range.[1] 4-azidobenzoic acid has a λmax at 274 nm.[2] |

| Molar Absorptivity (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | Typical range for aryl azides. |

| Photolysis Quantum Yield (Φ) | 0.4 - 1.0 | The efficiency of nitrene formation upon photon absorption. Varies with solvent and substitution. |

| Singlet Nitrene Lifetime (τs) | Picoseconds to nanoseconds | Extremely short-lived, rapidly reacts or undergoes intersystem crossing. |

| Triplet Nitrene Lifetime (τt) | Microseconds to milliseconds | Longer-lived than the singlet state, allowing for diffusion before reaction. |

Reactivity of the Nitrene Intermediate

The generated 4-sulfonylphenylnitrene is a highly reactive species that can engage in several types of chemical reactions, making it an effective cross-linking agent.

-

Singlet Nitrene Reactions:

-

C-H Insertion: Inserts directly into carbon-hydrogen bonds, a common reaction with amino acid side chains like leucine, isoleucine, and valine.

-

N-H Insertion: Reacts with amine groups, such as the side chain of lysine (B10760008) or the peptide backbone.

-

O-H Insertion: Can insert into the hydroxyl groups of serine, threonine, and tyrosine, though this is generally less favorable than C-H or N-H insertion.

-

Addition to Double Bonds: Reacts with aromatic residues like tryptophan and tyrosine.

-

-

Triplet Nitrene Reactions:

-

Hydrogen Abstraction: As a diradical, it can abstract hydrogen atoms to form an amino radical, which can then undergo further reactions.

-

Radical Recombination: Can combine with other radical species.

-

The reactivity of the nitrene is a key factor in the successful application of this compound for photoaffinity labeling. The short lifetime of the singlet nitrene favors reaction with molecules in the immediate vicinity of the probe's binding site, leading to specific labeling.

Experimental Protocols

General Photoaffinity Labeling Protocol

This protocol outlines a general workflow for using this compound to identify protein binding partners.

Materials:

-

This compound

-

Target protein or cell lysate

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

UV lamp (e.g., 365 nm)[3]

-

Quenching solution (e.g., dithiothreitol, DTT)

-

SDS-PAGE reagents

-

Western blotting or mass spectrometry equipment

Procedure:

-

Incubation: Incubate the target protein or cell lysate with this compound in a suitable buffer. A typical concentration range for the probe is 1-100 µM. The incubation is usually performed on ice or at 4°C for 15-60 minutes to allow for binding.

-

UV Irradiation: Expose the sample to UV light. The optimal wavelength is typically around the λmax of the azide (254-365 nm).[3] Irradiation is usually carried out on ice for 5-60 minutes.[3] The distance from the UV source and the irradiation time should be optimized for each experiment.

-

Quenching: After irradiation, add a quenching solution, such as DTT (final concentration 10-50 mM), to react with any remaining unreacted nitrene intermediates.

-

Analysis: The covalently labeled protein complexes can be analyzed by various methods:

-

SDS-PAGE: To visualize the formation of higher molecular weight cross-linked products.

-

Western Blotting: To identify the labeled protein if an antibody is available.

-

Mass Spectrometry: To identify the labeled protein and the specific site of cross-linking.

-

Mass Spectrometry Analysis of Labeled Peptides

This protocol describes the steps for identifying the protein and the site of modification after photoaffinity labeling.

Procedure:

-

Protein Digestion: The cross-linked protein sample is denatured, reduced, alkylated, and then digested with a protease such as trypsin.

-

Peptide Enrichment (Optional): If the this compound probe contains an affinity tag (e.g., biotin), the labeled peptides can be enriched using affinity chromatography.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. The presence of a mass shift corresponding to the remnant of the this compound probe on a specific amino acid confirms the site of cross-linking. The mass of the modification will be the mass of the nitrene (C₆H₅NO₂S) plus the mass of the hydrogen atom it inserted into, which is 155.01 Da.

Visualizations

Photoreactivity Mechanism of this compound

Caption: Photoreaction cascade of this compound.

Experimental Workflow for Photoaffinity Labeling

Caption: General experimental workflow for photoaffinity labeling.

Application in Studying Carbonic Anhydrase

This compound is a known inhibitor of carbonic anhydrases (CAs), zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. The sulfonamide group mimics the substrate and binds to the zinc ion in the active site. Photoaffinity labeling with this probe can be used to map the binding pocket of different CA isoforms.

Caption: Probing carbonic anhydrase with this compound.

Conclusion

This compound is a powerful tool for the study of biomolecular interactions. A thorough understanding of its photoreactivity, centered on the light-induced formation of a highly reactive nitrene intermediate, is crucial for its effective application. While specific quantitative photophysical data for this molecule are not abundant, the principles of aryl azide photochemistry provide a solid foundation for designing and interpreting photoaffinity labeling experiments. The protocols and visualizations provided in this guide are intended to equip researchers with the necessary knowledge to successfully employ this compound in their investigations, ultimately contributing to advancements in drug discovery and our understanding of complex biological systems.

References

A Technical Guide to the UV Activation and Nitrene Formation of 4-Azidobenzenesulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Azidobenzenesulfonamide (4-ABS) is a versatile chemical probe widely utilized in medicinal chemistry and chemical biology. Its core utility stems from the photoactivatable azide (B81097) moiety, which, upon ultraviolet (UV) irradiation, generates a highly reactive nitrene intermediate. This transient species can form covalent bonds with a wide range of molecules in its immediate vicinity, making 4-ABS an invaluable tool for photoaffinity labeling. This technique allows for the identification and characterization of molecular interactions, such as ligand-receptor binding sites, and is instrumental in drug development for target identification and validation. This guide provides an in-depth overview of the photochemical properties of this compound, detailing its mechanism of activation, subsequent nitrene reactions, experimental protocols, and key applications.

Physicochemical and Spectroscopic Data

This compound is an organic compound featuring a sulfonamide group and an aromatic azide, rendering it a useful building block for various chemical syntheses.[1] A summary of its key properties is presented below.

| Property | Value |

| Molecular Formula | C₆H₆N₄O₂S[2] |

| Molecular Weight | 198.21 g/mol [2] |

| CAS Number | 36326-86-0[2] |

| IUPAC Name | This compound[2] |

| Appearance | Solid (form may vary) |

| UV Absorption | Typically absorbs in the 260–365 nm range, characteristic of aryl azides.[3] |

| Solubility | Exhibits solubility challenges; often requires organic co-solvents.[1] |

UV Activation and Nitrene Formation

The primary mechanism of action for this compound as a photoaffinity label involves the light-induced conversion of the azide group into a highly reactive nitrene.[1]

Photochemical Mechanism

Upon exposure to UV light, typically in the 254-365 nm range, the aryl azide group absorbs a photon, leading to the extrusion of molecular nitrogen (N₂) and the formation of a singlet nitrene intermediate.[4] This singlet nitrene is extremely short-lived (t½ ~ 1–10 ns) and can undergo several reactions, including intersystem crossing (ISC) to a more stable triplet nitrene state.[4] The singlet nitrene is primarily responsible for the desired covalent insertion reactions. A common side reaction for unsubstituted aryl azides is a rapid two-step rearrangement through a benzazirine intermediate, which then expands to a longer-lived ketenimine.[4]

Reactivity of the Aryl Nitrene Intermediate

The generated singlet nitrene is a potent electrophile that can react non-specifically with various chemical bonds in its proximity. This promiscuous reactivity is the foundation of photoaffinity labeling. Key reactions include:

-

C-H Insertion: Covalent bond formation with aliphatic C-H bonds.

-

N-H Insertion: Reaction with amines and amides.

-

Addition Reactions: Addition across double bonds to form aziridines.

-

Nucleophilic Attack: Trapping by nucleophiles like water or thiols, which can sometimes be a competing, undesirable pathway.

Experimental Protocols

Successful application of this compound requires careful execution of both its synthesis and its use in photo-crosslinking experiments.

Synthesis of this compound

The synthesis is typically a two-step process starting from 4-aminobenzenesulfonamide.[1]

Step 1: Diazotization of 4-Aminobenzenesulfonamide

-

Dissolution: Dissolve 4-aminobenzenesulfonamide in an acidic solution (e.g., 6M hydrochloric acid).

-

Cooling: Cool the solution to 0–5°C in an ice bath to ensure the stability of the resulting diazonium salt.[1] Low temperatures are critical to prevent premature decomposition and side reactions.[1]

-

Nitrite (B80452) Addition: Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature and stirring vigorously. The molar ratio of 4-aminobenzenesulfonamide to NaNO₂ should be 1:1.[1]

-

Confirmation: The formation of the diazonium salt can be monitored (e.g., using starch-iodide paper to test for excess nitrous acid).

Step 2: Azide Substitution

-

Azide Addition: To the cold diazonium salt solution, slowly add a solution of sodium azide (NaN₃).

-

Reaction: Nitrogen gas will be evolved as the azide displaces the diazonium group. Continue stirring in the cold bath until the reaction is complete.

-

Isolation: The this compound product typically precipitates from the aqueous solution.

-

Purification: Collect the solid by filtration, wash with cold water, and purify further by recrystallization or column chromatography. Characterize the final product using techniques like ¹H-NMR and HRMS.[1]

General Protocol for Photoaffinity Labeling

This protocol outlines a typical workflow for using 4-ABS to identify protein binding partners.

Materials and Equipment:

-

This compound probe

-

Purified target protein or complex biological sample (e.g., cell lysate)

-

UV-transparent reaction vessels (e.g., quartz cuvettes, open microcentrifuge tubes).[5] Polypropylene tubes can block a significant amount of UV light.[5]

-

UV lamp with a specified wavelength output (e.g., 254 nm, 365 nm).

-

Ice bath or cooling block to prevent sample heating during irradiation.[5]

-

Appropriate buffer system (Note: Avoid thiol-containing reducing agents like DTT or 2-mercaptoethanol, as they can react with the nitrene).[5]

-

Analytical equipment (e.g., SDS-PAGE, mass spectrometer).

Procedure:

-

Sample Preparation: Prepare a solution of the target protein in a suitable buffer. Add the this compound probe (typically from a concentrated stock in an organic solvent like DMSO) to the desired final concentration.

-

Incubation (Binding): Incubate the mixture in the dark to allow the probe to bind to its target. The time and temperature will depend on the specific interaction being studied.

-

UV Irradiation: Place the sample in a quartz cuvette or open tube on ice.[5] Expose the sample directly to the UV light source for a predetermined time (e.g., 5-30 minutes).[5] The optimal wavelength and duration must be determined empirically.[5]

-

Quenching (Optional): The reaction can be quenched by adding a scavenger molecule if necessary.

-

Analysis: Analyze the sample to detect the covalently cross-linked product. This is commonly done by:

-

SDS-PAGE: A shift in the molecular weight of the target protein indicates successful cross-linking.

-

Mass Spectrometry: The sample is digested, and the resulting peptides are analyzed to identify the exact site of covalent modification, thereby mapping the binding pocket.

-

Quantitative UV Activation Parameters

| Parameter | Typical Range / Condition | Notes |

| Wavelength | 254 - 365 nm | Long-wavelength UV (e.g., 365 nm) can be advantageous to minimize protein damage.[5] Plain phenyl azides may be more efficient with short-wavelength UV.[5] |

| Lamp Source | Handheld UV lamp, transilluminator, specialized photoreactor | The intensity and distance from the sample are critical variables. |

| Exposure Time | 5 - 30 minutes | Must be optimized to maximize cross-linking while minimizing photo-damage to the biological sample.[5] |

| Temperature | 4°C to Room Temperature | Samples can heat up significantly; irradiation on ice is strongly recommended to maintain protein integrity.[5] |

Applications in Research and Drug Development

The ability of this compound to form covalent bonds upon UV activation makes it a powerful tool in several research areas.

-

Target Identification and Validation: It is extensively used as a photoaffinity label to identify the direct binding targets of small molecule drugs or biological ligands.[1] By covalently linking a drug candidate to its protein target, the protein can be isolated and identified.

-

Enzyme Mechanism Studies: The compound serves as a valuable tool for studying enzyme mechanisms and protein interactions.[1] For example, it has been used to develop potent and isoform-selective inhibitors for human carbonic anhydrases (CAs) and to study dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in bacterial folate synthesis.[1]

-

Binding Site Mapping: Following cross-linking, mass spectrometry-based proteomics can pinpoint the specific amino acid residues modified by the nitrene, providing high-resolution information about the ligand's binding pocket.

-

Materials Science: The azide group allows for photochemical transformations that are useful in developing functionalized, photoresponsive polymers and materials.[1]

Conclusion

This compound is a cornerstone reagent in the field of chemical biology and drug discovery. Its utility is centered on the clean and efficient photochemical generation of a reactive nitrene species from a stable azide precursor. This allows researchers to "trap" and identify molecular interactions in complex biological systems with high spatial and temporal control. By providing a means to convert non-covalent interactions into stable covalent bonds, 4-ABS continues to be an essential tool for elucidating protein function, mapping binding sites, and accelerating the development of targeted therapeutics.

References

- 1. This compound|CAS 36326-86-0 [benchchem.com]

- 2. This compound | C6H6N4O2S | CID 3558590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]

- 4. Targeted activation in localized protein environments via deep red photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Unveiling the Photochemistry of 4-Azidobenzenesulfonamide: A Technical Guide to Quantum Yield and Reaction Pathways

For Immediate Release

Executive Summary

4-Azidobenzenesulfonamide is a versatile molecule utilized in medicinal chemistry and chemical biology, primarily as a photoaffinity label. Upon exposure to ultraviolet radiation, the azide (B81097) moiety undergoes photolysis to generate a highly reactive nitrene intermediate. This characteristic allows for the formation of covalent bonds with nearby biomolecules, enabling the study of molecular interactions. The efficiency of this photochemical transformation is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific event (in this case, photolysis) per photon absorbed. Understanding the quantum yield is critical for optimizing experimental conditions in photoaffinity labeling and other photochemical applications.

Quantitative Data on Aryl Azide Photolysis

Direct experimental values for the quantum yield of this compound photolysis are not extensively documented. However, the broader class of aryl azides, to which it belongs, has been studied. The quantum yields for the photodecomposition of phenyl azide and its derivatives typically fall within the range of 0.1 to 0.7 in aqueous solutions[1]. The quantum yield is notably dependent on the excitation wavelength. For instance, the photolysis quantum yield of some aromatic azides can be as low as <10⁻³ for wavelengths between 450-600 nm, increasing to 0.1 at wavelengths below 350 nm[2]. It is important to note that there is no simple correlation between the quantum yield and the electronic effects of the substituents on the aromatic ring[1].

For comparative purposes, the table below summarizes reported quantum yields for various substituted phenyl azides upon irradiation at 254 nm.

| Compound | Quantum Yield (Φ) at 254 nm |

| Phenyl azide | 0.52 |

| p-Nitrophenyl azide | 0.7 |

| p-Methoxyphenyl azide | 0.5 |

| p-Chlorophenyl azide | 0.6 |

| p-Cyanophenyl azide | 0.6 |

| This compound | Not Reported (Expected to be in the 0.1 - 0.7 range) |

Data extracted from a review on the mechanism of photolysis of aromatic azides. The original research should be consulted for specific experimental conditions.

Experimental Protocol: Determination of Photolysis Quantum Yield

The quantum yield of photolysis (Φ) is determined as the ratio of the number of molecules reacted to the number of photons absorbed. A common and robust method for its determination involves chemical actinometry to measure the photon flux of the light source, followed by monitoring the photodecomposition of the compound of interest.

I. Materials and Equipment

-

This compound

-

Solvent: A suitable solvent that dissolves the compound and is transparent at the irradiation wavelength (e.g., acetonitrile, methanol, or a buffered aqueous solution).

-

Chemical Actinometer: Potassium ferrioxalate (B100866) is a widely used actinometer for the UV and visible regions (250-500 nm).

-

UV-Vis Spectrophotometer

-

Photoreactor: A setup with a monochromatic light source (e.g., a lamp with a bandpass filter or a laser) and a temperature-controlled sample holder.

-

Quartz Cuvettes

-

Standard laboratory glassware and reagents for actinometry (e.g., 1,10-phenanthroline (B135089) solution, sulfuric acid, sodium acetate (B1210297) buffer).

II. Procedure

Part A: Measurement of Photon Flux using Potassium Ferrioxalate Actinometry

-

Prepare the Actinometer Solution: Prepare a solution of potassium ferrioxalate in dilute sulfuric acid. This solution is light-sensitive and should be handled in a dark room or under red light.

-

Irradiation: Fill a quartz cuvette with the actinometer solution and place it in the photoreactor. Irradiate the solution for a precisely measured time interval. The irradiation time should be chosen to ensure a measurable but not complete conversion.

-

Analysis: After irradiation, add a solution of 1,10-phenanthroline to an aliquot of the irradiated actinometer solution. The 1,10-phenanthroline forms a colored complex with the Fe²⁺ ions produced during the photolysis of the ferrioxalate.

-

Spectrophotometric Measurement: Measure the absorbance of the Fe²⁺-phenanthroline complex at its absorption maximum (around 510 nm).

-

Calculate Photon Flux: Using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength and the measured concentration of Fe²⁺, calculate the photon flux (photons per unit time) of the light source.

Part B: Photolysis of this compound

-

Prepare the Sample Solution: Prepare a solution of this compound in the chosen solvent. The concentration should be adjusted to have a low absorbance (typically < 0.1) at the irradiation wavelength to ensure uniform light absorption throughout the solution.

-

Irradiation: Irradiate the sample solution in the same photoreactor setup and under identical conditions (wavelength, light intensity, temperature, and geometry) as the actinometry experiment.

-

Monitor Reactant Disappearance: At regular time intervals, withdraw aliquots from the irradiated solution and measure the absorbance of this compound at its absorption maximum using a UV-Vis spectrophotometer. The disappearance of the starting material can also be monitored by other analytical techniques such as HPLC or NMR spectroscopy[1][3].

-

Data Analysis: Plot the concentration of this compound versus time. The initial rate of the photoreaction can be determined from the slope of this curve.

Part C: Calculation of the Quantum Yield

The quantum yield (Φ) is calculated using the following equation:

Φ = (d[C]/dt) / Iₐ

where:

-

d[C]/dt is the initial rate of disappearance of this compound (in mol L⁻¹ s⁻¹).

-

Iₐ is the rate of photon absorption by the solution (in Einstein L⁻¹ s⁻¹), which is determined from the photon flux measured by actinometry and the absorbance of the sample.

Visualization of the Photolysis Pathway

The photolysis of this compound is initiated by the absorption of a photon, leading to the extrusion of molecular nitrogen and the formation of a highly reactive singlet nitrene intermediate. This nitrene can then undergo intersystem crossing to the more stable triplet state or react directly with surrounding molecules.

Caption: Photolysis pathway of this compound.

The workflow for determining the photolysis quantum yield is a systematic process that connects the measurement of light intensity to the rate of the chemical transformation.

Caption: Experimental workflow for quantum yield determination.

References

Stability and Storage of 4-Azidobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Azidobenzenesulfonamide (CAS 36326-86-0). This compound is a vital building block in medicinal chemistry, particularly as a precursor for the synthesis of carbonic anhydrase inhibitors and other bioactive molecules through "click chemistry"[1]. Understanding its stability profile is critical for ensuring its integrity in research and development, leading to reliable and reproducible results.

Physicochemical Properties

This compound is an organic compound with the molecular formula C₆H₆N₄O₂S[2]. Key structural features include a sulfonamide group and an aromatic azide (B81097) moiety, which dictate its chemical reactivity and stability.

| Property | Value | Source |

| Molecular Weight | 198.21 g/mol | [2] |

| CAS Number | 36326-86-0 | [2] |

| Appearance | White to off-white crystalline powder | Generic |

| Melting Point | Decomposes below boiling point | [3] |

| Boiling Point | ~300 °C (decomposes) | [3] |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, and pH. Laboratory studies indicate that the compound is stable under controlled, standard ambient conditions[1][3].

Thermal Stability

This compound exhibits moderate thermal stability. It is known to decompose below its boiling point of approximately 300 °C[3]. The synthesis of its diazonium salt intermediate requires low temperatures (0–5°C) to prevent decomposition, highlighting the thermal lability of related structures[1]. For optimal stability, exposure to high temperatures should be avoided.

Photostability

The presence of the aromatic azide group makes this compound potentially susceptible to photodegradation. Upon exposure to ultraviolet (UV) light, the azide group can form a highly reactive nitrene intermediate[1]. This property is utilized in photoaffinity labeling to study molecular interactions[1]. However, it also indicates that the compound should be protected from light to prevent unwanted degradation.

pH and Hydrolytic Stability

As a sulfonamide, this compound is generally considered to be hydrolytically stable, particularly under neutral to alkaline conditions. Studies on other sulfonamides have shown that they are stable at pH 7.0 and 9.0, with a half-life of over a year at 25°C. Degradation is more likely to occur under acidic conditions.

Illustrative Data on Hydrolytic Stability (Hypothetical)

The following table provides a hypothetical representation of stability data that would be generated in a formal study. Specific experimental data for this compound is not publicly available.

| pH | Temperature (°C) | Degradation after 30 days (%) | Estimated Half-life |

| 4.0 | 40 | 8.5 | ~ 6 months |

| 7.0 | 40 | < 1.0 | > 2 years |

| 9.0 | 40 | < 0.5 | > 3 years |

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended:

-

Storage Temperature: Store in a refrigerator at 2-8°C for long-term storage. For short-term use, storage at room temperature in a desiccator is acceptable.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidative degradation.

-

Container: Keep in a tightly sealed, opaque container to protect from moisture and light[3].

-

Handling: Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. This compound is classified as toxic if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure[2]. Avoid generating dust[3].

Experimental Protocols

The following are representative protocols for assessing the stability of this compound. These are based on established guidelines for stability testing and forced degradation studies.

Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

-

Photodegradation: Expose the stock solution and solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see Protocol 4.2). Compare the results with an unstressed control sample.

Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.

Objective: To develop and validate an HPLC method for the quantitative determination of this compound in the presence of its degradants.

Chromatographic Conditions (Illustrative):

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound of known concentration.

-

Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Evaluation: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of the unstressed control. Peak purity analysis of the main peak should be performed to ensure no co-eluting degradants.

Visualizations

The following diagrams illustrate the use of this compound in the synthesis of carbonic anhydrase inhibitors and its mechanism of action.

Caption: Synthesis workflow for carbonic anhydrase inhibitors.

Caption: Sulfonamide inhibition of carbonic anhydrase.

Conclusion

This compound is a stable compound under recommended storage conditions. Its primary liabilities are exposure to high temperatures, UV light, and acidic environments. By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the quality and reliability of this important chemical reagent for its various applications in drug discovery and development. The provided experimental protocols offer a framework for in-house stability assessment.

References

Methodological & Application

Application Notes and Protocols for 4-Azidobenzenesulfonamide Photoaffinity Labeling of Protein Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing non-covalent interactions between small molecules and their protein targets. This method utilizes a photoactivatable probe that, upon irradiation with UV light, forms a highly reactive intermediate capable of covalently cross-linking to nearby amino acid residues within the binding site.[1][2] This irreversible capture enables the identification of protein targets, elucidation of binding sites, and screening for off-target interactions.[1] 4-Azidobenzenesulfonamide is a versatile photoaffinity probe due to the presence of the aryl azide (B81097) group, a commonly used photo-crosslinker, and the sulfonamide moiety, which can be tailored to target specific protein classes, such as carbonic anhydrases. Aryl azides are readily synthesized and, upon photolysis, generate reactive nitrene intermediates that can insert into various chemical bonds.[1]

This document provides a detailed protocol for the use of this compound and its derivatives in photoaffinity labeling experiments, from probe preparation to the identification of labeled proteins using mass spectrometry.

Principle of this compound Photoaffinity Labeling

The experimental workflow for photoaffinity labeling with this compound involves several key steps. First, the photoaffinity probe is incubated with the biological sample (e.g., cell lysate, purified protein) to allow for binding to its target protein(s). Subsequently, the sample is irradiated with UV light to activate the azide group, generating a reactive nitrene that forms a covalent bond with the target protein. Following cross-linking, the labeled proteins are typically enriched and then identified using mass spectrometry-based proteomic approaches. To facilitate enrichment, the probe can be designed to include a reporter tag, such as biotin (B1667282) or an alkyne group for click chemistry.[1][3]

Data Presentation

Table 1: UV Activation and Labeling Efficiency of Aryl Azide Analogs

| Photoaffinity Probe | UV Wavelength (nm) | Irradiation Time (min) | Conversion/Labeling Efficiency (%) | Reference |

| Tosylhydrazone 1a | 380 | 10 | 95 | [4][5] |

| 4-Amino tosylhydrazone (4d) | 380 | 10 | ~100 | [4][5] |

| Benzamido benzophenone (B1666685) derivative (5c) | 380 | 10 | 16 | [4][5] |

| Acetylcholine Esterase Labeling | 380 | 10 | 75-99 | [4][5] |

Note: Data for tosylhydrazones are presented as analogs to provide insight into typical activation conditions and efficiencies for similar photoactivatable moieties.

Experimental Protocols

Preparation of this compound Photoaffinity Probe

A stock solution of the this compound probe should be prepared in a suitable organic solvent, such as DMSO. It is crucial to protect the stock solution and any subsequent dilutions from light to prevent premature activation of the azide group.

Photoaffinity Labeling of Target Proteins

This protocol provides a general workflow. Optimal conditions, such as probe concentration and UV irradiation time, must be empirically determined for each specific biological system.

Materials:

-

Biological sample (e.g., purified protein, cell lysate)

-

This compound photoaffinity probe stock solution

-

Reaction buffer (e.g., PBS, pH 7.4)

-

UV lamp (e.g., 365 nm)

-

Ice bath

-

Microcentrifuge tubes or quartz cuvettes

Procedure:

-

Incubation: Incubate the biological sample with the desired concentration of the this compound probe. Incubation time will vary depending on the binding kinetics of the probe to its target. For competition experiments, pre-incubate the sample with an unlabeled competitor molecule before adding the photoaffinity probe.

-

UV Irradiation: Place the samples on ice in quartz cuvettes or open microcentrifuge tubes. Irradiate the samples with a UV lamp at a wavelength appropriate for aryl azide activation (typically < 300 nm, though longer wavelengths up to 365 nm can be used for some derivatives). The irradiation time should be optimized, but a common starting point is 10-30 minutes.[4][5]

-

Quenching (Optional): After irradiation, the reaction can be quenched by adding a scavenger molecule, such as dithiothreitol (B142953) (DTT), to react with any remaining unreacted probe.

-

Sample Preparation for Analysis: The labeled sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Enrichment of Labeled Proteins (for probes with reporter tags)

If the this compound probe includes a biotin tag, labeled proteins can be enriched using streptavidin-coated beads. If an alkyne tag is present, a biotin-azide tag can be attached via a click chemistry reaction (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC), followed by enrichment.

Materials:

-

Labeled protein sample

-

Streptavidin-agarose beads or magnetic beads

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., high concentration of free biotin or SDS-PAGE sample buffer)

Procedure:

-

Binding: Incubate the labeled protein sample with streptavidin beads to allow for the capture of biotinylated proteins.

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads using an appropriate elution buffer.

Identification of Labeled Proteins by Mass Spectrometry

Procedure:

-

Protein Digestion: The enriched protein sample is typically denatured, reduced, alkylated, and then digested into peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS data is searched against a protein database to identify the proteins present in the sample. Quantitative proteomics software can be used to determine the relative abundance of proteins between labeled and control samples.[6][7]

Mandatory Visualizations

Photoaffinity Labeling Experimental Workflow

Caption: General workflow for photoaffinity labeling.

Mechanism of Aryl Azide Photoactivation

Caption: Photoactivation of an aryl azide.

References

- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tandem photoaffinity labeling of a target protein using a linker with biotin, alkyne and benzophenone groups and a bioactive small molecule with an azide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Target Agnostic Photoaffinity Labelling by Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry-Based Approaches Toward Absolute Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Identifying Small Molecule Binding Sites Using 4-Azidobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidobenzenesulfonamide is a versatile chemical probe employed in the identification and characterization of small molecule binding sites within proteins. Its utility stems from two key structural features: a sulfonamide group, which can act as a zinc-binding moiety in metalloenzymes like carbonic anhydrases, and a photoactivatable azide (B81097) group.[1] Upon exposure to ultraviolet (UV) light, the azide group is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with amino acid residues in close proximity, effectively "tagging" the binding site. This technique, known as photoaffinity labeling (PAL), is a powerful tool for elucidating drug-target interactions and validating binding sites.[1]

This document provides detailed application notes and protocols for utilizing this compound in photoaffinity labeling experiments coupled with mass spectrometry to identify and characterize small molecule binding sites.

Principle of Photoaffinity Labeling

The fundamental principle of using this compound for binding site identification is a multi-step process. Initially, the probe is introduced to the target protein, where it reversibly binds to a specific site. Subsequent irradiation with UV light triggers the conversion of the azide group into a short-lived, highly reactive nitrene. This intermediate rapidly inserts into nearby C-H, N-H, or O-H bonds of amino acid residues within the binding pocket, forming a stable, covalent linkage. The covalently modified protein can then be isolated and analyzed, typically by mass spectrometry, to pinpoint the exact location of modification and thus identify the binding site.

Data Presentation

Table 1: Inhibitory Activity of a this compound Derivative against Carbonic Anhydrase II

| Compound | Target Protein | Ki (nM) |

| This compound derivative (Photoprobe 1) | Human Carbonic Anhydrase II (hCA II) | 92 |

Ki (inhibition constant) values are a measure of the probe's binding affinity to the target protein. A lower Ki value indicates a higher binding affinity.[1]

Experimental Protocols

The following protocols provide a general framework for using this compound in photoaffinity labeling experiments. Optimization of specific parameters such as probe concentration, UV irradiation time, and competitor concentration is recommended for each new target protein.

Protocol 1: Photoaffinity Labeling of a Target Protein

Materials:

-

Target protein solution (e.g., Human Carbonic Anhydrase II) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5)

-

This compound stock solution (in a compatible solvent like DMSO)

-

UV lamp (e.g., 366 nm)

-

Reaction tubes (UV-transparent)

-

Ice bath

Procedure:

-

Prepare a reaction mixture containing the target protein at a final concentration of 1-10 µM in a UV-transparent reaction tube.

-

Add the this compound probe to the protein solution to a final concentration of 10-100 µM. The optimal probe-to-protein molar ratio should be determined empirically.

-